molecular formula C8H12F3NO2 B12956595 Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate

Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate

Cat. No.: B12956595
M. Wt: 211.18 g/mol
InChI Key: ZFYKDGRNKLVWMO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate . The stereochemical descriptors (3R,5S) define the absolute configuration of the chiral centers at positions 3 and 5 of the piperidine ring. The numbering begins at the nitrogen atom, with the carboxylate group at position 3 and the trifluoromethyl (-CF₃) substituent at position 5.

The rel prefix in "Rel-methyl" indicates that the compound is a racemic mixture or a relative configuration reference, though the specific stereoisomer described here retains defined (3R,5S) configurations. The trifluoromethyl group’s electronegative nature influences the compound’s physicochemical properties, including lipophilicity and metabolic stability.

Systematic vs. Common Naming Conventions

Systematic naming adheres strictly to IUPAC rules, emphasizing functional group priority and stereochemistry. In contrast, common names often simplify terminology for practical use. For this compound, alternative designations include:

  • Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate : The cis descriptor denotes the spatial relationship between the carboxylate and trifluoromethyl groups on the piperidine ring.
  • CS-0184619 : A vendor-specific alphanumeric code used in chemical catalogs.

A comparison of naming conventions is provided below:

Naming Convention Example Source
IUPAC Systematic methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate
Common Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate
Vendor Code CS-0184619

CAS Registry Number and EC Classification

The Chemical Abstracts Service (CAS) Registry Number for rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate is 2007924-96-9 . This identifier ensures unambiguous global recognition across regulatory and commercial databases. The European Community (EC) number, however, is not explicitly listed in available sources, suggesting it may not yet be classified under the European Chemicals Agency’s (ECHA) regulatory framework.

Molecular Identity Summary
Property Value Source
Molecular Formula C₈H₁₂F₃NO₂
Molecular Weight 211.18 g/mol
CAS Registry Number 2007924-96-9
SMILES Notation COC(=O)[C@@H]1CC@@HC(F)(F)F

The SMILES notation confirms the stereochemistry, with the @@ symbols denoting the relative configurations at positions 3 and 5. The absence of an EC number aligns with the compound’s primary use in research rather than industrial applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

ZFYKDGRNKLVWMO-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CNC1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC(CNC1)C(F)(F)F

Origin of Product

United States

Biological Activity

Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate is a piperidine derivative characterized by a trifluoromethyl group at the 5-position of the piperidine ring. This unique structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₁₂F₃NO₂
  • Molecular Weight : 211.18 g/mol
  • IUPAC Name : Methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride

The trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its interaction with biological targets and influencing its pharmacokinetic properties.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of interest:

1. Anticancer Potential

Preliminary investigations indicate that compounds containing trifluoromethyl groups can exhibit enhanced anticancer activities. For instance, studies have shown that similar piperidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve interactions with key proteins or enzymes involved in cell cycle regulation and apoptosis pathways .

2. Enzyme Inhibition

The trifluoromethyl group may enhance the binding affinity of the compound to specific enzymes or receptors. For example, compounds with similar structures have demonstrated improved potency in inhibiting enzymes such as serine proteases and kinases, which are critical in cancer progression and other diseases .

3. Antioxidant Activity

Some studies suggest that piperidine derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems. The presence of the trifluoromethyl group may influence the radical scavenging ability of these compounds .

4. Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules, which may have therapeutic applications. This versatility in synthetic chemistry underscores its potential utility in drug development.

Table 1: Biological Activities of Related Compounds

Compound NameActivityIC₅₀ ValueReference
Methyl 5-(trifluoromethyl)piperidine-3-carboxylateAnticancer<10 µM
Tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidineEnzyme Inhibition50 nM (PDGFRβ)
Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylateAntioxidantEC₅₀ = 39.72 µM

Notable Research Findings

  • Anticancer Activity : A study reported that related piperidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating strong inhibition at low concentrations .
  • Mechanism of Action : Research has indicated that compounds with trifluoromethyl substitutions can interact with cellular targets through hydrogen bonding and hydrophobic interactions, enhancing their biological efficacy .
  • Synthetic Versatility : The compound has been utilized as an intermediate in synthesizing complex pharmaceuticals, demonstrating its importance in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development

1.1 Drug Design and Synthesis

The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy. The introduction of trifluoromethyl groups in drug candidates has been shown to improve potency and selectivity against biological targets. For example, studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced interactions with enzymes and receptors due to the electron-withdrawing nature of the fluorine atoms .

1.2 Case Studies

  • Antidepressants : Research has demonstrated that derivatives of piperidine with trifluoromethyl groups can act as selective serotonin reuptake inhibitors (SSRIs). These compounds have shown improved binding affinities compared to their non-fluorinated counterparts, making them promising candidates for the treatment of depression .
  • Antiviral Agents : Compounds similar to Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate have been investigated for their antiviral properties. The presence of the trifluoromethyl group has been linked to increased activity against viral enzymes, such as reverse transcriptase, which is critical in the development of antiretroviral drugs .

Synthetic Organic Chemistry

This compound is also utilized in synthetic organic chemistry as an intermediate for various chemical reactions. Its unique structure allows it to participate in:

  • Nucleophilic Substitutions : The compound can undergo nucleophilic attack at the carbonyl carbon, facilitating the synthesis of more complex molecules.
  • Coupling Reactions : It can be employed in coupling reactions to form larger molecular frameworks, which are essential in developing novel materials or biologically active compounds .

Chemical Reactions Analysis

Key Steps

  • Piperidine Ring Formation :

    • The piperidine ring is often synthesized via cyclization reactions, such as the Michael addition or intramolecular amide formation. For example, methods involving amino acids or β-keto esters under basic conditions (e.g., pyridine or piperidine bases) are common .

    • Stereoselectivity (3R,5S configuration) is achieved through chiral induction during ring closure or via enantioselective catalysis.

  • Trifluoromethyl Group Installation :

    • The trifluoromethyl group is introduced via nucleophilic or electrophilic substitution. Reagents like trifluoromethyl trimethylsilane (CF₃SiMe₃) or trifluoromethanesulfinate (CF₃SO₃⁻) are used under specific conditions .

    • For example, a substitution reaction at the 5-position of the piperidine ring replaces a leaving group (e.g., bromide or tosylate) with the trifluoromethyl group.

  • Carboxylate Group Installation :

    • The methyl ester group is typically introduced via esterification of a carboxylic acid. This can be achieved using methanol under acidic catalysis (e.g., HCl) or via amidation followed by hydrolysis.

Hydrolysis of the Methyl Ester

The methyl ester group can undergo hydrolysis to form a carboxylic acid:
CH3OOC(3R,5S)Piperidine+H2OHOOC(3R,5S)Piperidine+CH3OH\text{CH}_3\text{OOC}(3R,5S)\text{Piperidine} + \text{H}_2\text{O} \rightarrow \text{HOOC}(3R,5S)\text{Piperidine} + \text{CH}_3\text{OH}
This reaction is typically catalyzed by acidic (e.g., HCl) or basic conditions.

Amidation

The carboxylate group can react with amines to form amides:
CH3OOC(3R,5S)Piperidine+R-NH2R-NH-COO(3R,5S)Piperidine+CH3OH\text{CH}_3\text{OOC}(3R,5S)\text{Piperidine} + \text{R-NH}_2 \rightarrow \text{R-NH-COO}(3R,5S)\text{Piperidine} + \text{CH}_3\text{OH}
This reaction is often catalyzed by coupling agents like EDC (N-ethyl-N'-(dimethylaminopropyl)carbodiimide) .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic aromatic substitution or aliphatic substitution reactions. For example, under basic conditions, the trifluoromethyl group may act as a leaving group, though its stability under such conditions is high due to strong C-F bonds .

Comparison of Similar Compounds

The following table highlights structural and synthetic differences between Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate and related compounds:

Compound Key Features Synthesis Method
This compoundTrifluoromethyl group, methyl ester, 3R,5S stereochemistryPiperidine ring formation + trifluoromethylation + esterification
Methyl 5-(trifluoromethyl)piperidine-3-carboxylateNo stereochemical specificity, similar functional groupsAnalogous to above but lacks stereoselective control
tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidineAmino group instead of carboxylate, same stereochemistryAmidation replaced by amination steps (e.g., using hydroxylamine derivatives)
Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylateDifferent stereochemistry (cis configuration)Alternative stereoselective catalysts or reaction conditions

Challenges and Considerations

  • Stereochemical Control : Achieving the 3R,5S configuration requires precise reaction conditions, such as enantioselective catalysts or stereoselective cyclization methods.

  • Trifluoromethyl Stability : The trifluoromethyl group’s inertness may limit further functionalization, necessitating indirect methods for subsequent reactions .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Biological Activity : While the compound’s role in PROTACs is established , direct comparative data on its enzyme inhibition potency versus analogues (e.g., 30b in ) are lacking.
  • Solubility and Stability : The hydrochloride salt form improves aqueous solubility over free bases (e.g., ), but systematic studies on pH-dependent stability are needed .

Q & A

Q. What are the optimal synthetic routes for Rel-methyl (3R,5S)-5-(trifluoromethyl)piperidine-3-carboxylate, and how can reaction conditions be controlled to enhance stereoselectivity?

  • Methodological Answer : The synthesis of this compound can be optimized using phase-transfer catalysis (PTC) to stabilize intermediates and improve stereochemical outcomes. For example, adjusting solvent polarity (e.g., dichloromethane vs. toluene) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) can influence the reaction’s enantiomeric excess (ee). Factorial design experiments (e.g., varying temperature, catalyst loading, and reaction time) are critical for identifying optimal conditions .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for separating enantiomers and verifying stereochemistry. Complementary techniques include:
  • NMR : Use of NOESY or ROESY to detect spatial proximity of substituents.
  • X-ray crystallography : Definitive confirmation of absolute configuration .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group or decomposition of the trifluoromethyl moiety. Pre-purge storage containers with dry gas to minimize moisture exposure .

Advanced Research Questions

Q. How can computational modeling predict the catalytic or biological behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic systems. Molecular dynamics (MD) simulations assess conformational flexibility in biological targets (e.g., enzyme binding pockets). Pair these with docking studies (AutoDock Vina) to evaluate binding affinities .

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (pH, temperature) or cell-line specificity. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Control for batch-to-batch variability in compound purity via LC-MS and quantitative NMR .

Q. How can the trifluoromethyl group’s electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which can activate adjacent positions for nucleophilic substitution or deactivate aromatic rings toward electrophilic attack. Use Hammett substituent constants (σₚ values) to quantify electronic effects. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying electronic environments) is advised .

Q. What methodologies are suitable for studying the compound’s metabolic stability in vitro?

  • Methodological Answer : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., ¹³C or ²H) to track metabolic pathways. Compare results with computational predictions from software like MetaSite or ADMET Predictor™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.